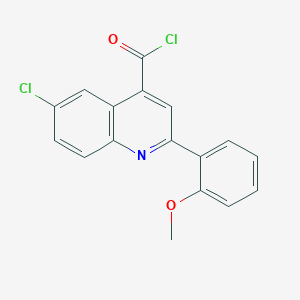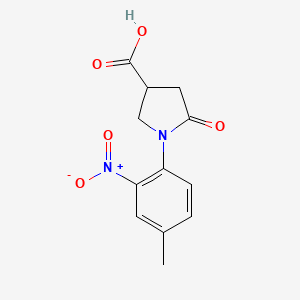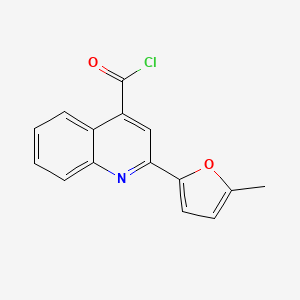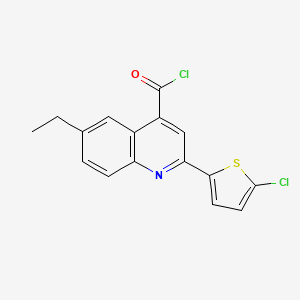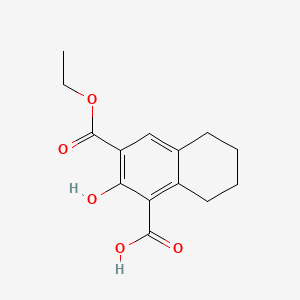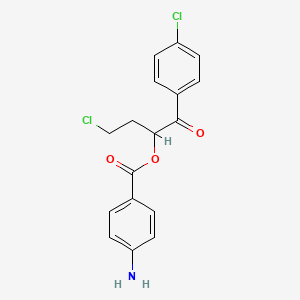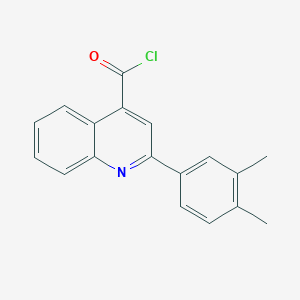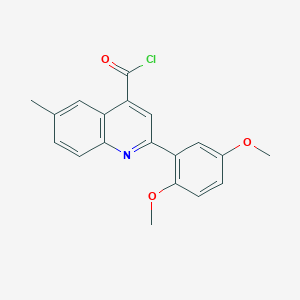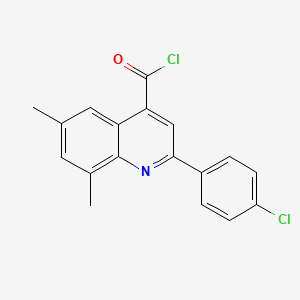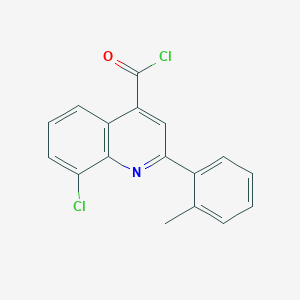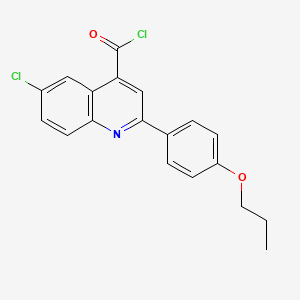
6-Chloro-2-(4-propoxyphenyl)quinoline-4-carbonyl chloride
Vue d'ensemble
Description
The compound “6-Chloro-2-(4-propoxyphenyl)quinoline-4-carbonyl chloride” is a chemical compound used for proteomics research . Its molecular formula is C19H15Cl2NO2 and it has a molecular weight of 360.24 .
Molecular Structure Analysis
The InChI code for “6-Chloro-2-(4-propoxyphenyl)quinoline-4-carbonyl chloride” is1S/C19H16ClNO3/c1-2-9-24-14-6-3-12 (4-7-14)18-11-16 (19 (22)23)15-10-13 (20)5-8-17 (15)21-18/h3-8,10-11H,2,9H2,1H3, (H,22,23) . The Canonical SMILES is CCCOC1=CC=C (C=C1)C2=NC3=C (C=C (C=C3)Cl)C (=C2)C (=O)O . Physical And Chemical Properties Analysis
The physical and chemical properties of “6-Chloro-2-(4-propoxyphenyl)quinoline-4-carbonyl chloride” include a molecular weight of 341.8 g/mol, XLogP3-AA of 4.9, Hydrogen Bond Donor Count of 1, Hydrogen Bond Acceptor Count of 4, Rotatable Bond Count of 5, Exact Mass of 341.0818711 g/mol, Monoisotopic Mass of 341.0818711 g/mol, Topological Polar Surface Area of 59.4 Ų, Heavy Atom Count of 24, Formal Charge of 0, Complexity of 425 .Applications De Recherche Scientifique
Structural and Optical Properties
A study focused on the structural and optical properties of quinoline derivatives, closely related to 6-Chloro-2-(4-propoxyphenyl)quinoline-4-carbonyl chloride. These compounds exhibit interesting polycrystalline structures in their powder form and transform into nanocrystallites dispersed in an amorphous matrix when subjected to thermal deposition to form thin films. The optical properties, such as the absorption parameters, molar extinction coefficient, oscillator strength, and electric dipole strength, were meticulously determined, providing valuable insights into the type of electron transition and the potential applications in optical devices (Zeyada, El-Nahass, & El-Shabaan, 2016).
Photovoltaic Properties
Another study delved into the photovoltaic properties of 4H-pyrano[3,2-c]quinoline derivatives, a group that shares similarities with the compound . The research highlighted the potential of these derivatives in fabricating organic–inorganic photodiode devices. The photovoltaic properties, including photoconductivity sensitivity, short circuit current, and open circuit voltage, were systematically analyzed, suggesting the promise these compounds hold in improving photodiode parameters and performance (Zeyada, El-Nahass, & El-Shabaan, 2016).
Spectroscopic Characterization and Molecular Structure Analysis
A comprehensive study utilizing DFT and TD-DFT/PCM calculations focused on the structural parameters and spectroscopic characterization of quinoline derivatives. The research provided an in-depth analysis of FT-IR, NMR, and UV-Vis absorption and fluorescence emission spectra, alongside investigating the NLO properties and electronic interactions of the molecules. This work is significant in understanding the molecular structure and potential biological applications of these compounds, which share structural similarities with 6-Chloro-2-(4-propoxyphenyl)quinoline-4-carbonyl chloride (Wazzan, Al-Qurashi, & Faidallah, 2016).
Dielectric Properties
The study on dielectric properties of quinoline derivatives provides insights into their AC electrical conductivity and dielectrical behavior. This research is vital for applications in electronics where materials with specific dielectric properties are required. The detailed analysis of parameters such as barrier height, density of charges, and hopping distance offers a profound understanding of how these compounds behave under different frequencies and temperatures (Zeyada, El-Taweel, El-Nahass, & El-Shabaan, 2016).
Propriétés
IUPAC Name |
6-chloro-2-(4-propoxyphenyl)quinoline-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15Cl2NO2/c1-2-9-24-14-6-3-12(4-7-14)18-11-16(19(21)23)15-10-13(20)5-8-17(15)22-18/h3-8,10-11H,2,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNNSFTOXHLXAFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-2-(4-propoxyphenyl)quinoline-4-carbonyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



